4-(Bromomethyl)-3-methoxybenzoic acid

Purity Assessment Quality Control Synthetic Chemistry

Sourcing a reliable bromomethyl-methoxybenzoic acid building block with consistent reactivity for multi-step API synthesis is challenging. This compound eliminates that risk: its defined 3-methoxy-4-bromomethyl substitution ensures predictable Suzuki-Miyaura coupling reactivity and 85% azide formation yield. Key benefits: • Proven intermediate for Zafirlukast and HIV entry inhibitor synthesis. • ≥96% purity ensures reproducible yields in multi-step sequences. • Patented, scalable synthesis route avoids cytotoxic CCl4, supporting reliable industrial supply.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 118684-13-2
Cat. No. B170681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-3-methoxybenzoic acid
CAS118684-13-2
Synonyms4-BROMOMETHYL-3-METHOXYBENZOIC ACID
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)O)CBr
InChIInChI=1S/C9H9BrO3/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4H,5H2,1H3,(H,11,12)
InChIKeyABXLSFUGXBXGAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-3-methoxybenzoic Acid: Overview


4-(Bromomethyl)-3-methoxybenzoic acid (CAS 118684-13-2) is a specialized organic compound, a benzoic acid derivative characterized by a bromomethyl group at the 4-position and a methoxy group at the 3-position of the aromatic ring . This compound serves as a crucial building block in organic synthesis, primarily as an intermediate in the preparation of various substituted benzoic acids and benzyl derivatives . Its unique substitution pattern imparts specific reactivity that is leveraged in the synthesis of pharmaceutically relevant molecules, including peptidoleukotriene antagonists and HIV entry inhibitors [1]. The compound is commercially available with a typical purity of 96% or higher .

Why Generic Substitution Fails


Substituting 4-(bromomethyl)-3-methoxybenzoic acid with a more generic benzoic acid derivative, such as 4-(bromomethyl)benzoic acid, is not feasible in many synthetic pathways due to significant differences in physicochemical properties and reactivity. The methoxy group at the 3-position is not an inert substituent; it actively influences the compound's lipophilicity and, crucially, its reactivity in transition-metal catalyzed reactions like the Suzuki–Miyaura cross-coupling . For instance, the target compound acts as an organoboron reagent precursor, and its specific electronic and steric profile dictates the efficiency and selectivity of the oxidative addition and transmetalation steps . A generic analog lacking the methoxy group would likely exhibit reduced lipophilicity and potentially different reactivity, compromising yields or the success of a specific coupling reaction in a multi-step drug synthesis . This necessitates the use of the exact compound to ensure the desired molecular architecture and downstream biological activity are achieved.

Quantitative Differentiators vs. Key Analogs


Superior Purity vs. Industry Benchmarks

The purity of 4-(bromomethyl)-3-methoxybenzoic acid is consistently reported at ≥96%, with some suppliers indicating a purity of NLT 98% [1]. This high purity, verified by HPLC and GC, ensures a reliable and predictable performance in sensitive chemical reactions, minimizing side reactions and simplifying purification of the final product .

Purity Assessment Quality Control Synthetic Chemistry

Defined Reactivity in Nucleophilic Substitution

The compound demonstrates a well-characterized and efficient reactivity profile in nucleophilic substitution reactions. For example, reaction with sodium azide in DMF/H₂O yields 4-(azidomethyl)-3-methoxybenzoic acid in 85% yield, a key precursor for click chemistry applications . Treatment with sodium methoxide produces the corresponding methoxymethyl derivative in 72% yield . Reaction with primary amines like benzylamine provides secondary amine derivatives with yields between 68% and 75% .

Nucleophilic Substitution Click Chemistry Synthetic Methodology

Critical Intermediate for High-Value Drugs

The compound and its methyl ester are explicitly cited as essential intermediates in the synthesis of specific, high-value pharmaceuticals. This includes peptidoleukotriene antagonists (J. Med. Chem. 33 (1990) 1771), anti-inflammatory agents (U.S. Pat. No. 5,280,039), testosterone 5α-reductase inhibitors (EP 519 353), and analogs of the HIV entry inhibitor BMS-378806 [1][2]. This established utility in patented drug syntheses confirms its value and differentiates it from other bromomethyl benzoic acid derivatives that lack such direct and validated links to final drug products.

Medicinal Chemistry Process Chemistry Pharmaceutical Intermediates

Safer and High-Yield Synthetic Route

A patented process for preparing 4-bromomethyl-3-methoxybenzoic acid esters (which can be hydrolyzed to the target acid) achieves yields of 64-95% while deliberately avoiding the use of carbon tetrachloride, a known cytotoxin [1][2]. The novel photochemical reaction uses N-bromosuccinimide in safer solvents like chlorobenzene, achieving yields comparable to the prior art that used toxic solvents [1]. This demonstrates a deliberate and successful effort to improve the industrial production method for this specific compound.

Green Chemistry Process Optimization Solvent Selection

Enhanced Lipophilicity vs. Des-Methoxy Analog

The presence of the methoxy group at the 3-position introduces a quantifiable difference in lipophilicity compared to the des-methoxy analog, 4-(bromomethyl)benzoic acid. The calculated LogP for the target compound is 2.28830 [1]. This contrasts with the des-methoxy analog, which would be expected to have a lower LogP due to the absence of the hydrophobic methoxy group. This difference can significantly impact membrane permeability and biological distribution in drug candidates where this compound serves as a building block.

Lipophilicity Drug Design Physicochemical Properties

High-Value Application Scenarios


Peptidoleukotriene Antagonist Synthesis

As documented in J. Med. Chem. (1990) and multiple patents, 4-(bromomethyl)-3-methoxybenzoic acid esters are crucial intermediates in the synthesis of peptidoleukotriene antagonists, such as Zafirlukast [1][2]. The compound's high purity (≥96%) and predictable reactivity in nucleophilic substitution (e.g., 85% yield for azide formation) are essential for achieving the necessary yields and purity in the multi-step synthesis of these complex drug molecules, making it a preferred building block over less-characterized alternatives.

BMS-378806 HIV Entry Inhibitor Analogs

The methyl ester of this compound is a key starting material for preparing heteroarylphenyloxoacetyl and heteroarylphenylsulfonyl benzoylpiperazine analogs of BMS-378806, a potent HIV entry inhibitor [1]. The successful synthesis of these analogs hinges on the reliable reactivity of the bromomethyl group and the specific physicochemical properties (e.g., LogP = 2.28830) imparted by the 3-methoxy substituent , highlighting why generic substitution is not an option for this application.

Scalable and Sustainable Manufacturing

For industrial-scale production, the existence of a patented, high-yielding (64-95%) synthesis route that avoids the use of cytotoxic carbon tetrachloride is a significant advantage [1]. This process demonstrates that 4-(bromomethyl)-3-methoxybenzoic acid can be manufactured sustainably at scale, providing a more reliable and responsible supply chain for downstream applications in anti-inflammatory drug and testosterone 5α-reductase inhibitor synthesis [2].

Click Chemistry and Bioconjugation

The facile conversion of the bromomethyl group to an azidomethyl group in high yield (85%) makes this compound a valuable precursor for click chemistry applications [1]. This enables the efficient attachment of the 3-methoxybenzoic acid scaffold to alkynes or strained alkynes for bioconjugation, the synthesis of complex molecular probes, and materials science applications where a stable and specific covalent linkage is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Bromomethyl)-3-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.